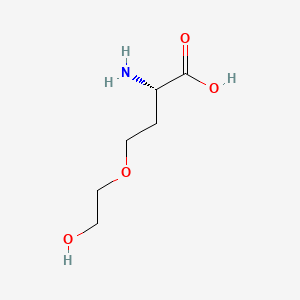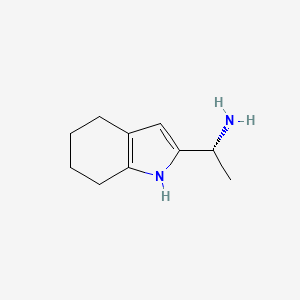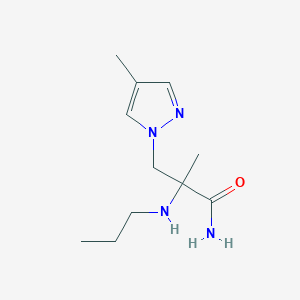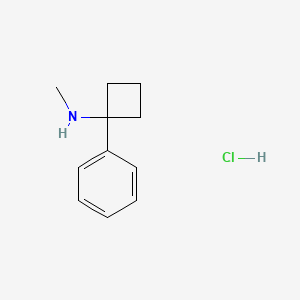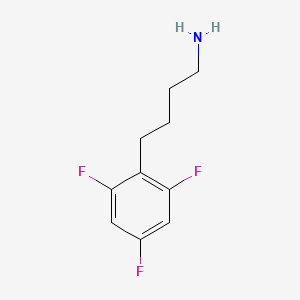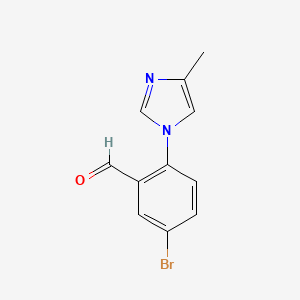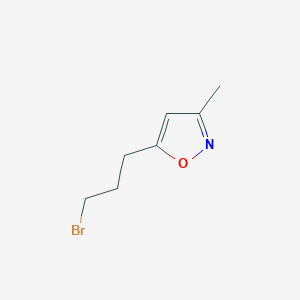
5-(3-Bromopropyl)-3-methyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromopropyl)-3-methyl-1,2-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features a bromopropyl group attached to the oxazole ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-3-methyl-1,2-oxazole typically involves the bromination of 3-methyl-1,2-oxazole followed by the introduction of a propyl group. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator. The reaction conditions often involve heating the mixture to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromopropyl)-3-methyl-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Oxazoles: Formed through substitution reactions.
Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.
Applications De Recherche Scientifique
5-(3-Bromopropyl)-3-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(3-Bromopropyl)-3-methyl-1,2-oxazole involves its interaction with various molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopropyltrimethoxysilane: Another brominated compound used in organic synthesis.
Allyl Bromide: A simpler brominated compound used as an alkylating agent.
Uniqueness
5-(3-Bromopropyl)-3-methyl-1,2-oxazole is unique due to its oxazole ring structure combined with a bromopropyl group. This combination provides specific reactivity and versatility in synthetic applications, distinguishing it from other brominated compounds.
Propriétés
Formule moléculaire |
C7H10BrNO |
|---|---|
Poids moléculaire |
204.06 g/mol |
Nom IUPAC |
5-(3-bromopropyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C7H10BrNO/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3 |
Clé InChI |
OXPHSDYGWOTNMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



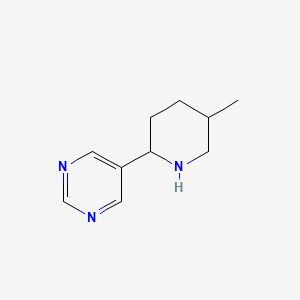

![[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol](/img/structure/B13618670.png)

